Prednisolone-3,20-bisguanylhydrazone
Description
Properties
CAS No. |
64-26-6 |
|---|---|
Molecular Formula |
C26H42N8O3 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[(Z)-[(8S,9S,10S,11S,13S,14S,17R)-17-[(E)-N-(diaminomethylideneamino)-C-(hydroxymethyl)carbonimidoyl]-11,17-dihydroxy-8,9,10,13,14-pentamethyl-6,7,11,12,15,16-hexahydrocyclopenta[a]phenanthren-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C26H42N8O3/c1-21-8-7-16(31-33-19(27)28)12-15(21)6-9-23(3)22(2)10-11-26(37,17(14-35)32-34-20(29)30)24(22,4)13-18(36)25(21,23)5/h7-8,12,18,35-37H,6,9-11,13-14H2,1-5H3,(H4,27,28,33)(H4,29,30,34)/b31-16-,32-17+/t18-,21-,22-,23-,24-,25+,26-/m0/s1 |
InChI Key |
YLNWGJKBPYINAK-DKBVGWADSA-N |
Isomeric SMILES |
C[C@@]12CCC3=C/C(=N\N=C(N)N)/C=C[C@@]3([C@]1([C@H](C[C@]4([C@]2(CC[C@@]4(/C(=N/N=C(N)N)/CO)O)C)C)O)C)C |
Canonical SMILES |
CC12CCC3=CC(=NN=C(N)N)C=CC3(C1(C(CC4(C2(CCC4(C(=NN=C(N)N)CO)O)C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of prednisolone-3,20-bisguanylhydrazone involves several steps starting from prednisoloneThe reaction conditions often involve the use of protective groups, reduction reactions, and esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-performance thin-layer chromatography (HPTLC) for the assay of prednisolone in tablet dosage forms and the use of reversed-phase high-performance liquid chromatography (HPLC) for related substances .
Chemical Reactions Analysis
Types of Reactions: Prednisolone-3,20-bisguanylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Often used in the initial steps of synthesis to reduce keto groups.
Substitution: Introduction of guanylhydrazone groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Guanylhydrazone formation typically involves hydrazine derivatives under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Chemistry: Prednisolone-3,20-bisguanylhydrazone is used in research to study the inhibition of Na+, K±ATPase and its effects on ion transport across cell membranes .
Biology: In biological research, this compound is used to investigate its interaction with cellular enzymes and its potential as a therapeutic agent .
Medicine: Medically, this compound is explored for its anti-inflammatory and immunosuppressive properties, particularly in conditions where Na+, K±ATPase inhibition is beneficial .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting ion transport mechanisms .
Mechanism of Action
Prednisolone-3,20-bisguanylhydrazone exerts its effects primarily through the inhibition of Na+, K±ATPase. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is crucial for various cellular processes. By inhibiting this enzyme, the compound affects ion transport and cellular homeostasis .
Comparison with Similar Compounds
Research Findings and Implications
Enzyme Interaction: PBGH’s inhibition of Na+,K+-ATPase is reversible and non-competitive with ATP, unlike ouabain’s irreversible binding .
Structural Flexibility : The guanylhydrazone groups’ cationic nature at physiological pH enables ionic interactions with the enzyme, bypassing the need for glycoside-specific motifs .
Therapeutic Potential: PBGH’s species-specificity may guide targeted drug development for heart failure models in sensitive species (e.g., guinea pigs) .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of action for Prednisolone-3,20-bisguanylhydrazone, and how are they experimentally validated?
- Methodological Answer : Early studies utilized enzyme activity assays, such as sodium-potassium ATPase inhibition in rat brain homogenates, to identify its interaction with membrane-bound enzymes. For example, Yamamoto (1978) demonstrated dose-dependent modulation of ATPase activity using spectrophotometric quantification of inorganic phosphate release . Subsequent work confirmed digitalis-like cardiotonic effects via isolated tissue preparations (e.g., guinea pig atrial strips) .
Q. What experimental models are commonly used to study the pharmacological effects of steroidal bisguanylhydrazones?
- Methodological Answer : Preclinical studies often employ rodent models for cardiovascular and metabolic research. For instance, triamcinolone-3,20-bisguanylhydrazone was tested in humans for short-term efficacy, while earlier animal studies used genetic obesity models (e.g., Zucker rats) to assess metabolic impacts . In vitro models, such as cell lines expressing steroid receptors, help isolate receptor-binding affinities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) recommend using personal protective equipment (gloves, lab coats) and working in a fume hood. The compound is classified as harmful if swallowed (H302), and accidental exposure requires immediate medical consultation. Storage should comply with OSHA guidelines, emphasizing secure, dry conditions .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic profile of this compound to address its short duration of action?
- Methodological Answer : Pharmacokinetic studies highlight rapid clearance due to hepatic metabolism. Advanced strategies include prodrug formulations (e.g., ester derivatives for sustained release) or nanoparticle encapsulation to enhance bioavailability. Comparative analyses of structural analogs, such as triamcinolone derivatives, provide insights into metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
